3-Ethyl-2,5-dimethoxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,5-dimethoxypyrazine is a nitrogen-containing heterocyclic aromatic compound. It belongs to the class of pyrazines, which are known for their distinctive aroma and flavor properties. This compound is found naturally in various foods and is also synthesized for use in different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethyl-2,5-dimethoxypyrazine can be synthesized through chemoenzymatic methods. One such method involves the use of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. The reaction involves the condensation of two molecules of aminoacetone and one molecule of acetaldehyde . The reaction conditions include moderate temperatures to ensure the stability of the reaction intermediate .
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis from amino acids and sugars through reactions such as the Maillard reaction . The yield and efficiency of the production process can be optimized by controlling reaction conditions such as temperature and pH.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-2,5-dimethoxypyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrazines.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,5-dimethoxypyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a semiochemical, influencing the behavior of insects and other organisms.
Industry: Used as a flavoring agent in the food industry due to its distinctive aroma.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,5-dimethoxypyrazine involves its interaction with specific molecular targets and pathways. It acts as a chemical transmitter in living organisms, influencing various biological processes. For example, it can act as a pheromone in insects, affecting their behavior and communication . The exact molecular targets and pathways can vary depending on the specific application and organism involved.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
- 2,5-Dimethyl-3-(2-methylbutyl)-pyrazine
Comparison: 3-Ethyl-2,5-dimethoxypyrazine is unique due to its specific ethyl and methoxy substituents, which confer distinct chemical and biological properties. Compared to other pyrazines, it has a unique aroma profile and specific biological activities, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
824969-40-6 |
---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-ethyl-2,5-dimethoxypyrazine |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-8(12-3)9-5-7(10-6)11-2/h5H,4H2,1-3H3 |
InChI-Schlüssel |
SPUSEZHDKOBBFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CN=C1OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.